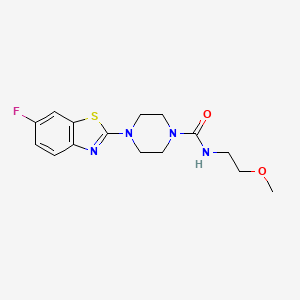

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Description

4-(6-Fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 6-fluoro-benzothiazole core and a 2-methoxyethyl substituent. Piperazine-carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. The benzothiazole moiety enhances metabolic stability and binding affinity, while the methoxyethyl group may improve solubility and pharmacokinetics . This article compares its structural, physicochemical, and pharmacological properties with related compounds.

Properties

IUPAC Name |

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O2S/c1-22-9-4-17-14(21)19-5-7-20(8-6-19)15-18-12-3-2-11(16)10-13(12)23-15/h2-3,10H,4-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAVLOYBXBGYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the benzo[d]thiazole core: This is achieved by the cyclization of 2-aminothiophenol with a suitable fluorinated benzaldehyde under acidic conditions.

Introduction of the piperazine moiety: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.

Carboxamide formation: Finally, the piperazine derivative is treated with 2-methoxyethylamine to introduce the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include variations in the benzothiazole substituents, aryl groups, and piperazine modifications:

Key Observations :

- Benzothiazole vs. Quinazolinone: The target compound’s 6-fluoro-benzothiazole core may confer higher metabolic stability compared to quinazolinone derivatives (A2–A6) due to reduced oxidative metabolism .

- Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to aryl substituents (e.g., A2, A3) .

Physicochemical Properties

Key Observations :

- logP : The target compound’s logP (~3.7, estimated) is higher than A2/A3 (2.8–2.9) due to the lipophilic benzothiazole and methoxyethyl groups, but lower than BCTC (4.1), suggesting balanced lipophilicity for membrane permeability and solubility .

- Melting Points : A2–A6 exhibit melting points >180°C, indicating high crystallinity. The target compound’s melting point is unreported but likely similar due to structural rigidity .

Pharmacological Activity

While direct activity data for the target compound is unavailable, analogs provide insights:

Biological Activity

The compound 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H15FN2O2S

- Molecular Weight : 270.34 g/mol

- SMILES Notation : CC(C)N1CCN(CC1)C(=O)C2=C(SC=N2)C=C(F)C=C2

The biological activity of this compound primarily involves interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses, including neurotransmission and hormone release. The compound is hypothesized to act as an antagonist or modulator for specific GPCRs, leading to alterations in intracellular signaling pathways such as the cyclic AMP (cAMP) pathway and calcium ion mobilization.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |

| Antimicrobial Activity | Demonstrated efficacy against a range of bacterial strains, potentially by disrupting cell wall synthesis. |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress and apoptosis in vitro. |

Anticancer Activity

A study published in Cancer Letters explored the compound's effects on human cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through activation of caspase pathways. The IC50 values varied across different cell lines, suggesting selective cytotoxicity.

Antimicrobial Properties

Research conducted by Journal of Antimicrobial Chemotherapy reported that the compound exhibited broad-spectrum antimicrobial activity. Minimum inhibitory concentrations (MICs) were determined for several bacterial strains, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial protein synthesis.

Neuroprotective Effects

A neuropharmacological study demonstrated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The protective effect was linked to the modulation of intracellular calcium levels and the activation of survival pathways involving Bcl-2 family proteins.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | 10 - 30 | Apoptosis induction |

| N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide | Moderate anticancer activity | 20 - 50 | Cell cycle arrest |

| 4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | Antimicrobial | 15 - 40 | Protein synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.